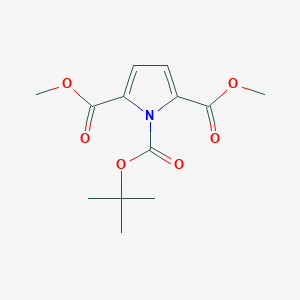

1-(Tert-butyl) 2,5-dimethyl 1H-pyrrole-1,2,5-tricarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(Tert-butyl) 2,5-dimethyl 1H-pyrrole-1,2,5-tricarboxylate is a complex organic compound with significant importance in various fields of scientific research. This compound is characterized by its pyrrole ring structure, which is a five-membered aromatic ring containing one nitrogen atom. The presence of three carboxylic acid groups and two ester groups makes it a versatile molecule for various chemical reactions and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Tert-butyl) 2,5-dimethyl 1H-pyrrole-1,2,5-tricarboxylate typically involves multiple steps. One common method starts with the reaction of (but-3-yn-1-yloxy)(tert-butyl)dimethylsilane with other reagents to form intermediate compounds. After several synthetic steps, including oxidation and esterification, the final product is obtained .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(Tert-butyl) 2,5-dimethyl 1H-pyrrole-1,2,5-tricarboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the ester groups to alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens, acids, and bases are used under controlled conditions to achieve desired substitutions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Applications De Recherche Scientifique

Chemical Synthesis and Derivatives

The synthesis of 1-(Tert-butyl) 2,5-dimethyl 1H-pyrrole-1,2,5-tricarboxylate often involves the reaction of tert-butyl acetoacetate with appropriate reagents to yield high-purity products. Various synthetic routes have been developed to optimize yield and purity while allowing for the introduction of functional groups that enhance biological activity. For instance, derivatives of pyrrole compounds have been synthesized using one-pot reactions that streamline the process and reduce waste .

Antimycobacterial Activity

Research has demonstrated that compounds within the pyrrole family exhibit significant activity against Mycobacterium tuberculosis. Studies have shown that derivatives of 2,5-dimethylpyrroles can inhibit the growth of both drug-sensitive and multidrug-resistant strains of M. tuberculosis. For example, specific analogues displayed minimum inhibitory concentrations (MIC) below 1 µg/mL against resistant strains . This highlights the potential for developing new antitubercular agents based on the pyrrole scaffold.

Antibacterial and Antifungal Properties

In addition to antimycobacterial activity, derivatives of this compound have been screened for antibacterial and antifungal properties. Compounds have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as antifungal activity against species like Aspergillus niger . The structure-activity relationship (SAR) studies suggest that specific substitutions on the pyrrole ring can enhance these biological activities.

Agrochemicals

The versatility of pyrrole derivatives extends to their applications in agrochemicals. Their ability to act as fungicides or herbicides makes them valuable in agricultural formulations. Research has indicated that certain pyrrole-based compounds can effectively manage plant diseases caused by fungi and bacteria .

Material Science

In material science, pyrrole compounds are being explored for their potential use in organic electronics due to their conductive properties. The incorporation of functional groups can tailor their electrical properties for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Castagnolo et al. (2020) | Antitubercular Activity | Identified new derivatives with potent activity against M. tuberculosis with MIC values < 1 µg/mL. |

| MDPI Study (2018) | Antibacterial Activity | Evaluated antibacterial efficacy against multiple strains; highlighted structure-activity relationships. |

| UCL Research (2020) | Synthetic Methods | Developed efficient one-pot synthesis methods for various pyrrole derivatives with high yields. |

Mécanisme D'action

The mechanism of action of 1-(Tert-butyl) 2,5-dimethyl 1H-pyrrole-1,2,5-tricarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

- tert-Butyl 2-cyano-1H-pyrrole-1-carboxylate

- ®-1-tert-butyl 2-methyl 1H-pyrrole-1,2 (2H,5H)-dicarboxylate

Comparison: Compared to similar compounds, 1-(Tert-butyl) 2,5-dimethyl 1H-pyrrole-1,2,5-tricarboxylate is unique due to its three carboxylic acid groups and two ester groups, which provide a higher degree of reactivity and versatility in chemical reactions. This makes it particularly valuable for synthesizing complex molecules and studying intricate reaction mechanisms .

Activité Biologique

1-(Tert-butyl) 2,5-dimethyl 1H-pyrrole-1,2,5-tricarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C11H17N3O6

- Molecular Weight : Approximately 227.26 g/mol

- CAS Number : 74844-93-2

The structure includes a pyrrole ring substituted with tert-butyl and carboxylate groups, which are crucial for its biological activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrrole derivatives, particularly against Mycobacterium tuberculosis (M. tuberculosis). The 2,5-dimethylpyrrole scaffold has been identified as essential for this activity. Notably:

- Mechanism of Action : Compounds incorporating this scaffold exhibit potent inhibitory effects against M. tuberculosis strains, including multidrug-resistant isolates. The presence of bulky substituents enhances binding affinity to bacterial targets, contributing to their efficacy .

Cytotoxicity and Antitumor Activity

Research indicates that certain derivatives of pyrrole compounds demonstrate cytotoxic effects on various cancer cell lines. For instance:

- Cell Lines Tested : Human pulmonary fibroblasts and murine macrophages.

- Findings : Selected derivatives showed significant cytotoxicity while maintaining selectivity towards cancer cells over normal cells, suggesting a promising therapeutic index .

Study 1: Antitubercular Activity

In a study exploring the antitubercular potential of 2,5-dimethylpyrroles, researchers synthesized several derivatives based on the core structure of this compound. Key findings included:

| Compound | MIC (µg/mL) | Activity against M. tuberculosis |

|---|---|---|

| Compound A | 0.5 | Strongly active |

| Compound B | 1.0 | Moderately active |

| Compound C | 2.0 | Weakly active |

These results underscore the importance of structural modifications in enhancing biological activity .

Study 2: Cytotoxicity Profile

A separate investigation evaluated the cytotoxicity of various pyrrole derivatives on human cancer cell lines:

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| A549 (Lung Cancer) | 15 | High |

| MCF7 (Breast Cancer) | 20 | Moderate |

| HeLa (Cervical Cancer) | 10 | High |

The data suggests that certain derivatives exhibit promising selectivity towards cancer cells while sparing normal cells .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Bacterial Cell Wall Synthesis : The compound may interfere with the synthesis of peptidoglycan in bacterial cell walls.

- Induction of Apoptosis in Cancer Cells : It can trigger apoptotic pathways in cancer cells through mitochondrial dysfunction and activation of caspases.

Propriétés

IUPAC Name |

1-O-tert-butyl 2-O,5-O-dimethyl pyrrole-1,2,5-tricarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO6/c1-13(2,3)20-12(17)14-8(10(15)18-4)6-7-9(14)11(16)19-5/h6-7H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCQWTCNWEVJUBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(=CC=C1C(=O)OC)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.